Oxydiethylene bis(2-ethylhexanoate)
Overview
Description
Oxydiethylene bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C20H38O5 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound Oxydiethylene bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Oxydiethylene bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxydiethylene bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene glycol+2 2-ethylhexanoic acid→Oxydiethylene bis(2-ethylhexanoate)+Water
Industrial Production Methods
Chemical Reactions Analysis
Common Reagents and Conditions
Esterification: Diethylene glycol and 2-ethylhexanoic acid in the presence of an acid catalyst under reflux conditions[][1].
Hydrolysis: The ester bonds in oxydiethylene bis(2-ethylhexanoate) can be hydrolyzed in the presence of water and a base or acid catalyst to yield diethylene glycol and 2-ethylhexanoic acid[][1].
Transesterification: This reaction involves the exchange of ester groups with other alcohols or acids, typically in the presence of a base catalyst such as sodium methoxide[][1].
Major Products Formed
Hydrolysis: Diethylene glycol and 2-ethylhexanoic acid[][1].
Transesterification: New esters formed from the exchange of ester groups with other alcohols or acids[][1].
Scientific Research Applications
Oxydiethylene bis(2-ethylhexanoate) has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, enhancing their mechanical properties and processability[][1].
Biology: Employed in the formulation of various biological assays and experiments where plasticizers are required[][1].
Medicine: Utilized in the manufacturing of medical devices and pharmaceutical packaging materials due to its flexibility and durability[][1].
Industry: Applied in coatings, adhesives, and sealants to improve their flexibility and adhesion properties[][1].
Comparison with Similar Compounds
Oxydiethylene bis(2-ethylhexanoate) can be compared with other plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP):
Di(2-ethylhexyl) phthalate (DEHP): DEHP is a widely used plasticizer with similar applications in PVC products. it has raised health concerns due to its potential endocrine-disrupting effects[][1].
Diisononyl phthalate (DINP): DINP is another common plasticizer with lower toxicity compared to DEHP. It is used in similar applications but may not provide the same level of flexibility as oxydiethylene bis(2-ethylhexanoate)[][1].
Properties
IUPAC Name |
2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5/c1-5-9-11-17(7-3)19(21)24-15-13-23-14-16-25-20(22)18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRPOCMBMQBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993026 | |
Record name | Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-52-4 | |
Record name | Diethylene glycol bis(2-ethylhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol dioctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydiethylene bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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